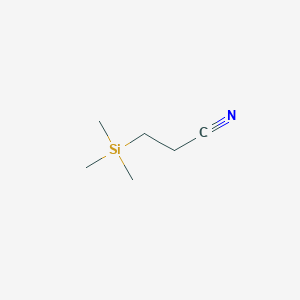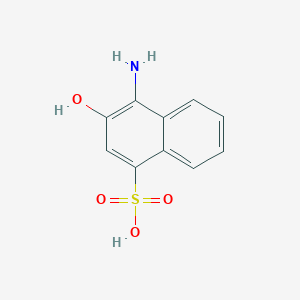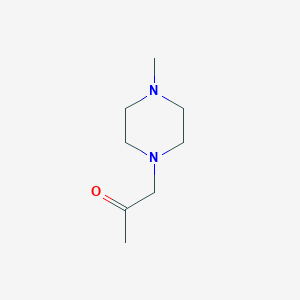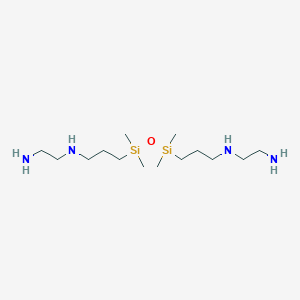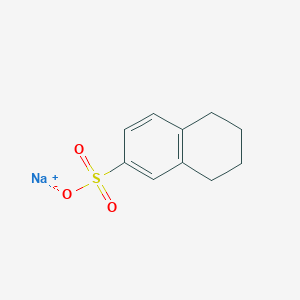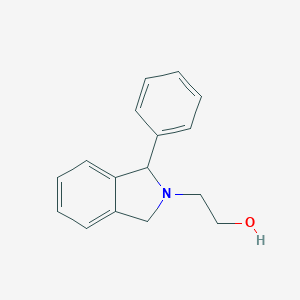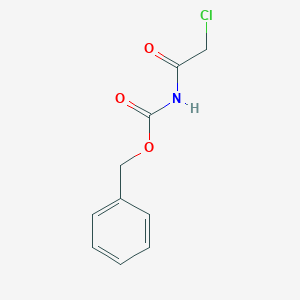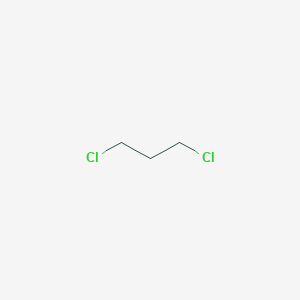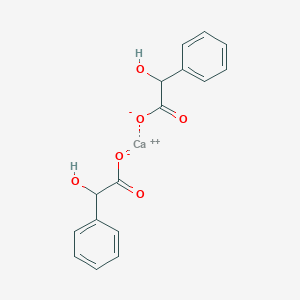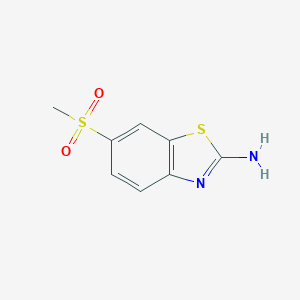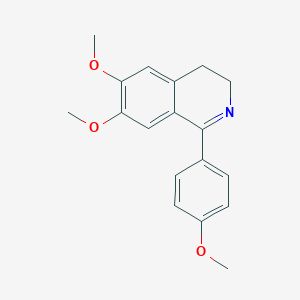![molecular formula C23H38N2O B093738 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 18095-82-4](/img/structure/B93738.png)
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells that rely heavily on ribosome biogenesis.
Mecanismo De Acción
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide works by inhibiting RNA polymerase I transcription, which is essential for ribosome biogenesis and protein synthesis. This leads to the disruption of ribosome biogenesis, resulting in the selective killing of cancer cells that rely heavily on this process. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has also been shown to induce DNA damage and activate the p53 pathway, leading to increased cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects on cancer cells. It induces DNA damage, leading to the activation of the p53 pathway and increased cell death. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide also disrupts ribosome biogenesis, leading to the selective killing of cancer cells that rely heavily on this process. In addition, 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and selective targeting of cancer cells. However, there are also some limitations to its use in lab experiments. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide is a small molecule inhibitor, which may limit its effectiveness in certain cancer types. Moreover, its mechanism of action is complex, making it difficult to study in vivo.
Direcciones Futuras
There are several future directions for the study of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide. One area of focus is the development of combination therapies that incorporate 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide in treating different cancer types. Finally, there is a need for the development of more potent and selective RNA polymerase I inhibitors that can be used in combination with 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide to enhance its effectiveness.
Métodos De Síntesis
The synthesis of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide involves several steps, including the reaction of 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dimethylaniline to form the amide intermediate, which is subsequently reacted with diethylamino propyl chloride to form the final product. The synthesis of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on ribosome biogenesis, leading to the inhibition of tumor growth and increased cell death. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been tested in preclinical models of multiple cancer types, including breast, lung, and ovarian cancer, with promising results. Moreover, 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
18095-82-4 |
|---|---|
Nombre del producto |
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide |
Fórmula molecular |
C23H38N2O |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H38N2O/c1-5-24(6-2)16-11-17-25(23-19(3)12-10-13-20(23)4)22(26)18-21-14-8-7-9-15-21/h10,12-13,21H,5-9,11,14-18H2,1-4H3 |
Clave InChI |
PDTJYULVEQFRHE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2CCCCC2 |
SMILES canónico |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
